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Executive Summary

6-Chloro-4-phenyl-picolinonitrile (CAS: Generic structure reference, IUPAC: 6-chloro-4-
phenylpyridine-2-carbonitrile) represents a critical scaffold in the development of agrochemicals
(specifically auxin-mimic herbicides) and small-molecule kinase inhibitors.[1] Its structural utility
lies in the trifunctional nature of the pyridine core: the nitrile (C2) serves as a versatile
electrophile or hydrolyzable group; the phenyl ring (C4) provides hydrophobic pi-stacking
interactions; and the chlorine (C6) offers a handle for further nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.

This guide provides the calculated physicochemical baseline and details the experimental
protocols required to validate its identity and density—a critical parameter for solid-state
formulation and process engineering.

Physicochemical Profile
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The following data aggregates calculated values based on structural topology and standard
atomic weights.

Table 1: Core Molecular Specifications

Parameter Value Unit Method/Notes

Molecular Formula - -

Calculated (IUPAC

Molecular Weight 214.65 g/mol _ _
Atomic Weights)
_ _ ACD/Labs Algorithm
Predicted Density 1.28 + 0.05 g/cm3 ]
(Solid State)
) ) ) Off-white to pale
Physical State Crystalline Solid -
yellow needles
LogP (Octanol/Water) ~3.4-3.6 - Predicted (Lipophilic)
] Polar Surface Area
Topological PSA ~36.7 A2 o o
(Nitrile + Pyridine N)
Range typical for
Melting Point 110-115 °C chloro-phenyl-

cyanopyridines

Scientist’'s Note on Density: While liquid chloropyridines exhibit densities near 1.20 g/cm3, the
addition of the phenyl ring and the nitrile group increases crystal packing efficiency. For process
engineering (hopper flow, tablet compaction), do not rely on predicted density. Use the Gas

Pycnometry Protocol outlined in Section 4.

Synthetic Architecture & Regioselectivity
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The synthesis of 6-chloro-4-phenyl-picolinonitrile requires high fidelity regiocontrol. The starting
material, 4,6-dichloropicolinonitrile, contains two electrophilic sites (C4-Cl and C6-Cl).

Mechanistic Insight

o Electronic Bias: The C4 position is para to the pyridine nitrogen, making it highly electron-
deficient and susceptible to oxidative addition by Palladium (

).

» Steric Environment: The C6 position is flanked by the ring nitrogen, creating a slightly
different steric pocket.

o Strategy: A controlled Suzuki-Miyaura coupling using a stoichiometric deficit of phenylboronic
acid favors the C4-substitution product.

Diagram 1: Regioselective Synthesis Pathway

The following DOT diagram illustrates the reaction logic and potential byproducts.
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Caption: Figure 1. Regioselective Suzuki-Miyaura coupling strategy targeting the C4 position
while minimizing C6 over-coupling.

Experimental Protocols (Validation)
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Protocol A: Determination of True Density (Gas
Pychometry)

Objective: Measure the skeletal density of the solid powder, excluding void spaces. This is

superior to bulk density for formulation science.

Reagents & Equipment:

Helium Gas Pycnometer (e.g., Micromeritics AccuPyc).
Analytical Balance (0.1 mg).

Vacuum oven.

Procedure:

Desiccation: Dry the synthesized 6-chloro-4-phenyl-picolinonitrile in a vacuum oven at 40°C
for 4 hours to remove solvent inclusions (solvates will skew density).

Weighing: Tare the sample cell (

) and add approximately 1.0 g of sample. Record total mass (

). Calculate sample mass

Purge: Place cell in the pycnometer. Run 10 purge cycles with Helium to remove
atmospheric moisture and air.

Measurement: Execute 5 measurement cycles. The device measures the pressure change
upon expansion of Helium into a reference volume.

o Principle:
(Boyle’s Law).

Calculation: The system calculates the volume of the solid skeleton (
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)

e Acceptance Criteria: The standard deviation of the 5 runs must be

Protocol B: Structural Verification (HPLC-MS/NMR)

Objective: Confirm the regiochemistry (C4-phenyl vs C6-phenyl).
e 1H NMR (DMSO-d6):
o Look for the specific splitting pattern of the pyridine protons.
o Target: Two singlets (or meta-coupled doublets,

) for the pyridine ring protons (H3 and H5).

o differentiation: If the phenyl was at C6, the remaining protons at C3/C4 would show strong
ortho-coupling (

). The absence of ortho-coupling confirms the 4,6-disubstitution pattern (where protons are
separated by a substituent).

e LC-MS:

o Observe Parent lon

o Observe Chlorine Isotope Pattern: 3:1 ratio of peaks at 215 and 217 (

VS

).

Analytical Workflow Visualization

This diagram outlines the decision tree for validating the compound before release for
biological testing.
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Caption: Figure 2. Quality Control workflow emphasizing NMR coupling constants to verify
regiochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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